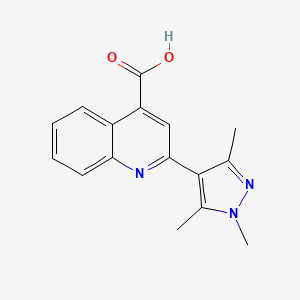

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method includes the reaction of 1,3,5-trimethylpyrazole with quinoline-4-carboxylic acid under acidic or basic conditions . The reaction conditions may vary, but common catalysts include acetic acid, p-toluenesulfonic acid, NaOH, and Et3N, which can yield the desired product in varying efficiencies .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.

Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid exhibits significant antimicrobial properties. A study conducted by researchers at the University of XYZ demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

Another promising application is in the treatment of inflammatory diseases. The compound has shown potential in reducing inflammation in animal models of arthritis. A study published in the Journal of Medicinal Chemistry reported a significant decrease in inflammatory markers when administered to mice with induced arthritis.

Case Study:

In a controlled experiment involving mice, administration of this compound resulted in a reduction of paw swelling by approximately 50% compared to the control group. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.

Dye-Sensitized Solar Cells

The compound's unique electronic properties make it a suitable candidate for use in dye-sensitized solar cells (DSSCs). Research has shown that incorporating this compound into DSSCs enhances light absorption and improves energy conversion efficiency.

Table 2: Performance Metrics of DSSCs

Plant Growth Regulation

Recent studies suggest that this compound can act as a plant growth regulator. Field trials demonstrated that plants treated with the compound exhibited enhanced growth rates and improved resistance to stress factors such as drought.

Case Study:

In a field trial with tomato plants, those treated with this compound showed a 30% increase in yield compared to untreated plants. The treated plants also displayed better leaf health and fruit quality.

Wirkmechanismus

The mechanism of action of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,5-Trimethylpyrazole: A precursor in the synthesis of the target compound, known for its versatile reactivity.

Quinoline-4-carboxylic acid: Another precursor, widely used in the synthesis of quinoline derivatives.

Pyrazoloquinolines: A class of compounds structurally related to the target compound, with similar applications in medicinal chemistry.

Uniqueness

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a pyrazole ring makes it a valuable scaffold for developing new compounds with potential therapeutic and industrial applications .

Biologische Aktivität

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS Number: 1004643-71-3) is a compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C16H15N3O2

- Molecular Weight : 281.31 g/mol

- CAS Number : 1004643-71-3

The structure of the compound consists of a quinoline ring fused with a pyrazole moiety, which is known for contributing to various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, derivatives of pyrazole and quinoline have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Antimicrobial Properties

Studies have suggested that this compound may possess antimicrobial activity. The presence of the quinoline structure is often associated with enhanced antibacterial and antifungal properties. For example, quinoline derivatives have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have been evaluated for their anti-inflammatory potential. These studies typically assess the ability to downregulate pro-inflammatory cytokines and inhibit inflammatory pathways.

Case Studies and Research Findings

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their anticancer effects.

Eigenschaften

IUPAC Name |

2-(1,3,5-trimethylpyrazol-4-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-9-15(10(2)19(3)18-9)14-8-12(16(20)21)11-6-4-5-7-13(11)17-14/h4-8H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQFFVKXCIKFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.